1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring structure, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with appropriate amines or amides. One common method is the nucleophilic acyl substitution involving 1,4-dicarboxylic acids or their derivatives such as succinic anhydrides with nucleophiles . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-diones.
Scientific Research Applications
1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzyme active sites, leading to inhibition or activation of enzymatic activity . The pyrrolidine ring structure allows for binding to various receptors, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives: These include compounds with different substituents on the pyrrolidine ring, such as 3-chloro-1-substituted aryl pyrrolidine-2,5-dione.
Pyrrole derivatives: Compounds like 1-(3-methyl-4-nitrophenyl)pyrrolidine.
Uniqueness: 1-Methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
59512-12-8 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10N2O4/c1-12-10(14)6-9(11(12)15)7-2-4-8(5-3-7)13(16)17/h2-5,9H,6H2,1H3 |
InChI Key |
PZGFOPAXYGQVSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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